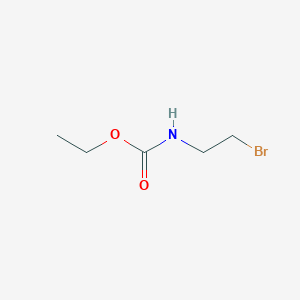

N-(2-Bromoethyl)urethane

Description

Significance of N-(2-Bromoethyl)urethane in Advanced Chemical Synthesis and Materials Science

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for a range of chemical transformations. The bromine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed to introduce the 2-urethanyl-ethyl group into various molecular scaffolds.

In materials science, this compound and its derivatives are utilized in the development of novel polymers. For instance, it can be used to create polyurethanes with specific functionalities. The incorporation of this compound can influence the properties of the resulting polymers, such as their mechanical strength, thermal stability, and biocompatibility. One area of interest is the synthesis of self-healing polyurethanes, where the bromoethyl group can facilitate the formation of dynamic bonds that allow the material to repair itself.

The ability to modify polyurethanes through N-alkylation with reagents like diethyl 2-bromoethyl phosphate (B84403) opens up possibilities for creating materials with tailored properties. researchgate.net This approach has been explored to enhance the biocompatibility of polyurethanes for potential medical applications. sun.ac.za

Historical Context of this compound in Academic Research

Historically, research on this compound and related compounds has been documented in the context of organic synthesis. For example, a convenient synthesis for a related compound, tert-butyl N-(2-bromoethyl)carbamate, was reported in 1987, highlighting the utility of such compounds in organic preparations. scispace.comtandfonline.com This and similar compounds have been recognized as valuable reaction intermediates. google.com

The development of synthetic methods for N-substituted carbamates has been a focus of research. For instance, the reaction of 2-bromoethylamine (B90993) hydrobromide with agents like di-tert-butyl dicarbonate (B1257347) has been a known process for producing tert-butyl N-(2-bromoethyl)carbamate. google.com Over the years, various modifications to these synthetic procedures have been developed to improve yield, safety, and ease of handling. google.com

Current Research Landscape and Emerging Trends in this compound Chemistry

The current research landscape for this compound and its analogs is vibrant, with a strong focus on its application in polymer chemistry and materials science. A significant trend is the development of "smart" polymers, such as self-healing and stimuli-responsive materials. The use of dynamic bonds, which can be formed using the reactive groups present in this compound derivatives, is a key strategy in this area. researchgate.net

Another emerging trend is the use of "click" chemistry for the functionalization of polyurethanes. This involves using highly efficient and specific reactions to attach various functional groups to the polymer backbone. N-(2-Bromoethyl)phthalimide, a related compound, can be converted to an azide-containing intermediate, which can then participate in "click" reactions to create functionalized polyurethanes. ugent.be

Furthermore, there is growing interest in the synthesis of sequence-defined polyurethanes, which have a precisely controlled monomer sequence. google.com This level of control allows for the creation of polymers with highly specific properties and functions. The development of new synthetic methodologies is crucial for advancing this field.

The polyurethane industry is also seeing a shift towards more sustainable and eco-friendly practices, including the use of bio-based raw materials and the implementation of circular economy principles. mdpi.comamericanchemistry.com

Scope and Research Objectives for this compound Investigations

The primary research objectives for investigations involving this compound and its derivatives are centered on exploiting its chemical reactivity for the synthesis of novel compounds and materials. Key areas of investigation include:

Developing new and efficient synthetic routes to this compound and its analogs.

Exploring its use as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Investigating its role in the creation of advanced polymers , such as functionalized polyurethanes with tailored properties like self-healing capabilities, biocompatibility, and controlled drug release. sun.ac.zaresearchgate.net

Understanding the structure-property relationships of polymers derived from this compound to optimize their performance for specific applications.

Applying computational and theoretical studies to predict the behavior and properties of molecules and materials derived from this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESCFIAGVMCBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301670 | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7452-78-0 | |

| Record name | NSC145420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Bromoethyl Urethane and Its Derivatives

Established Synthetic Pathways to N-(2-Bromoethyl)urethane

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the carbamate (B1207046) (urethane) linkage and the introduction of the bromoethyl moiety. The chosen pathway often depends on the availability and reactivity of the starting materials.

Precursor Selection and Reaction Conditions for Urethane (B1682113) Formation

The formation of the urethane linkage is the core of the synthesis. Two primary strategies are employed, distinguished by the key precursors.

One common pathway involves starting with a precursor that already contains the bromoethyl group, such as 2-bromoethylamine (B90993) or its salts (e.g., 2-bromoethylamine hydrobromide). google.comnih.gov In this approach, the amino group of 2-bromoethylamine is reacted with a reagent that introduces the ethoxycarbonyl group to form the urethane. A suitable reagent for this transformation is ethyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

An alternative strategy involves the reaction of 2-bromoethanol (B42945) with an isocyanate source. While isocyanates are highly reactive towards alcohols, the direct use of isocyanic acid can be challenging. researchgate.net Therefore, a more practical approach is the reaction with a compound like ethyl isocyanate, although this would yield an N-ethyl substituted urethane. For the direct synthesis of this compound, a phosgene-free approach involves reacting 2-bromoethylamine with a carbonate, such as diethyl carbonate, under conditions that facilitate the formation of the carbamate. A related synthesis for a protected analogue, tert-butyl N-(2-bromoethyl)carbamate, involves reacting 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521). google.com

General conditions for urethane formation often involve inert solvents and may be conducted at room temperature or with moderate heating. The choice of base and solvent can significantly impact the reaction rate and yield. nih.gov

Table 1: Precursor Strategies for this compound Synthesis

| Starting Precursor | Co-reactant | Key Transformation |

|---|---|---|

| 2-Bromoethylamine | Ethyl Chloroformate | Carbamate formation |

| 2-Bromoethanol | Isocyanic Acid (or equivalent) | Urethane formation |

| 2-Bromoethylamine | Diethyl Carbonate | Carbamate formation |

Bromination Strategies for Ethyl Carbamate Derivatives

An alternative synthetic design involves forming the carbamate linkage first, followed by bromination. This pathway typically begins with ethanolamine (B43304).

The synthesis commences with the reaction of ethanolamine with a reagent like ethyl chloroformate to produce N-(2-hydroxyethyl)urethane. This intermediate, which possesses a primary alcohol functional group, is then subjected to a bromination reaction to replace the hydroxyl group with a bromine atom.

Several established methods can be employed for this bromination step. A common and effective method is the use of hydrobromic acid, often in the presence of a dehydrating agent or under reflux conditions. guidechem.comorgsyn.org Other brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are also effective for converting primary alcohols to the corresponding alkyl bromides. A mild bromination protocol has been developed for similar structures like poly(hydroxyethyl acrylate), which could be adapted for this synthesis. rsc.org The synthesis of the key precursor, 2-bromoethylamine hydrobromide, itself exemplifies this strategy, as it is prepared by treating ethanolamine with hydrobromic acid. guidechem.comorgsyn.org

Table 2: Comparison of Bromination Reagents for Hydroxyethyl Precursors

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Reflux | Cost-effective | Requires strong acid conditions |

| Phosphorus Tribromide (PBr₃) | Cooled, then gentle warming | High yield for primary alcohols | Reagent is moisture-sensitive |

| Thionyl Bromide (SOBr₂) | Inert solvent, often with pyridine (B92270) | Good for converting alcohols | Generates SO₂ and HBr byproducts |

Optimization of Synthetic Yield and Purity for this compound

Optimizing the synthesis of this compound involves careful control over reaction parameters to maximize yield and minimize the formation of byproducts. Key factors include stoichiometry, temperature, reaction time, and the choice of solvent and catalyst.

For syntheses starting from 2-bromoethylamine hydrobromide, the choice of base is critical. In the synthesis of its tert-butoxycarbonyl analogue, bases such as triethylamine in acetonitrile (B52724) or sodium hydroxide in a water-soluble solvent have been successfully used. google.com The use of an appropriate excess of the base ensures the complete neutralization of the hydrobromide salt and any acidic byproducts.

Reaction temperature and time are interdependent variables that must be fine-tuned. For instance, in the preparation of 2-bromoethylamine hydrobromide from ethanolamine and HBr, the reaction involves heating under reflux for several hours to drive the substitution reaction to completion. orgsyn.org

Purification is essential for obtaining a high-purity product. The crude product is often an oil or a solid that can be purified by techniques such as extraction, concentration, and recrystallization. For solid products, washing the crude material with a suitable solvent, like acetone, can effectively remove colored impurities and unreacted starting materials. orgsyn.org The final purity is typically assessed by melting point determination and spectroscopic methods.

Synthesis of this compound Derivatives and Analogues

This compound serves as a versatile building block for the synthesis of more complex derivatives and analogues, owing to the reactivity of the bromine atom as a good leaving group in nucleophilic substitution reactions.

Chiral Carbamate Butanoate Synthesis

This compound is a documented precursor for the preparation of chiral carbamate butanoates, which have applications as pest control agents. The synthesis of these derivatives leverages the electrophilic carbon atom attached to the bromine.

The general synthetic route involves a nucleophilic substitution reaction. In this process, a chiral butanoate salt, acting as the nucleophile, attacks the bromoethyl group of this compound, leading to the displacement of the bromide ion. This forms a new carbon-oxygen or carbon-carbon bond, tethering the chiral butanoate moiety to the ethyl carbamate structure. The specific reaction conditions, such as the choice of solvent and temperature, would be optimized to ensure the retention of stereochemical integrity at the chiral center of the butanoate.

Urea (B33335) Derivatives (e.g., N-(2-Bromomethyl)-N′-(2,2,2-trifluoroethyl)urea)

The synthesis of urea derivatives related to this compound, such as N-(2-bromoethyl)-N′-(2,2,2-trifluoroethyl)urea, involves the formation of a urea linkage. The classical and most direct method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate. nih.gov

To synthesize N-(2-bromoethyl)-N′-(2,2,2-trifluoroethyl)urea, one of two analogous pathways can be envisioned:

Reaction of 2-bromoethylamine with 2,2,2-trifluoroethyl isocyanate. The nucleophilic amino group of 2-bromoethylamine attacks the electrophilic carbonyl carbon of the isocyanate, yielding the desired urea derivative.

Reaction of 2,2,2-trifluoroethylamine (B1214592) with 2-bromoethyl isocyanate. sigmaaldrich.com Similarly, the fluorinated amine can act as the nucleophile, reacting with the bromo-functionalized isocyanate.

These reactions are typically performed in an inert aprotic solvent. The introduction of the trifluoroethyl group is of interest in medicinal chemistry as it can significantly alter a molecule's metabolic stability and biological activity. nih.gov Safer, non-isocyanate alternatives for urea synthesis, such as using phosgene (B1210022) substitutes like N,N′-carbonyldiimidazole (CDI), are also widely employed. nih.gov In such a method, one amine would first react with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with the second amine to furnish the final urea product.

Phthalimide (B116566) Derivatives (e.g., N-(2-Bromoethyl)phthalimide)

N-(2-Bromoethyl)phthalimide is a key derivative, often synthesized as a precursor for introducing a protected primary amine group in organic synthesis. The Gabriel synthesis is a classic and primary pathway for its preparation.

This synthesis typically involves two main steps: the formation of a phthalimide salt, followed by a nucleophilic substitution reaction with an excess of 1,2-dibromoethane (B42909). The acidity of the nitrogen-hydrogen (N-H) bond in phthalimide (pKa ≈ 8.3) facilitates its deprotonation by a moderately strong base, such as potassium carbonate or potassium hydroxide, to form a potent nucleophile. orgsyn.org This phthalimide anion then reacts with 1,2-dibromoethane.

Several procedural variations exist. One common method involves reacting phthalimide with 1,2-dibromoethane in the presence of potassium carbonate under reflux conditions. Using an excess of 1,2-dibromoethane helps to drive the reaction towards the desired product, with yields reported to be greater than 85% after purification by recrystallization from ethanol (B145695). Another detailed procedure involves first preparing potassium phthalimide by reacting phthalimide with potassium hydroxide in absolute alcohol. orgsyn.org The isolated potassium phthalimide is then heated with an excess of ethylene (B1197577) dibromide at 180–190°C for about twelve hours. orgsyn.org

An alternative approach modifies the Gabriel synthesis by starting with phthalic anhydride (B1165640) and monoethanolamine. orgsyn.org These are heated together to form the intermediate β-hydroxyethylphthalimide. orgsyn.orgguidechem.com This intermediate is then treated with phosphorus tribromide to yield N-(2-Bromoethyl)phthalimide. orgsyn.org The crude product is purified by recrystallization from aqueous ethanol to give yields between 75-80%. orgsyn.org

| Starting Materials | Key Reagents/Conditions | Yield | Melting Point | Reference |

|---|---|---|---|---|

| Phthalimide, 1,2-dibromoethane | K₂CO₃, Reflux (12-24h) | >85% | 82-83 °C | orgsyn.org |

| Potassium phthalimide, Ethylene dibromide | Heat (180–190°C, 12h) | Not specified | 80-81 °C | orgsyn.org |

| Phthalic anhydride, Monoethanolamine | 1) Heat; 2) Phosphorus tribromide, Reflux (1.25h) | 75–80% | 80–82 °C | orgsyn.org |

| N-(2-hydroxyethyl)-phthalimide | HBr, Concentrated H₂SO₄ (75-80°C) | 80.2% | 81-83 °C | guidechem.com |

Hydroxylamine (B1172632) Derivatives (e.g., N-Nosyl-O-bromoethyl hydroxylamine)

N-Nosyl-O-bromoethyl hydroxylamine is a bench-stable solid that serves as a versatile synthetic surrogate. researchgate.netrsc.org It can function as an equivalent for formaldehyde (B43269), formaldimine, and 1,2-oxazetidine under basic conditions, facilitating a variety of C-C and C-O bond-forming reactions. researchgate.netrsc.org Its utility is demonstrated in the synthesis of α-hydroxymethyl and α-aminomethyl ketones, as well as chiral α-alkoxyl and α-aminomethyl indanone carboxylates. researchgate.netrsc.org

The preparation of related N-protected hydroxylamines can be achieved from O-(2-bromoethyl)hydroxylamine hydrochloride. For instance, the N-Ts (tosyl) protected analogue is prepared in a two-step sequence. The initial protection of O-(2-bromoethyl)hydroxylamine hydrochloride with p-toluenesulfonyl chloride in pyridine yields the N-Ts hydroxylamine. researchgate.net

This derivative has been utilized in tandem α-hydroxymethylation and α-aminomethylation reactions of aromatic cyclic β-keto phosphonates. nih.gov In the presence of the base DBU, it reacts to afford 1,3-aminoalcohols in good yields. nih.gov Mechanistic studies suggest that the hydroxylamine derivative in situ generates formaldehyde and nosylamide, which then trigger a sequence of reactions. nih.gov

| Property | Value | Reference |

|---|---|---|

| Melting Point | 71–72 °C | researchgate.net |

| Solubility | Soluble in DCM, THF, MeOH, DMSO, ethyl acetate, toluene | researchgate.net |

| Function | Formaldehyde, formaldimine, and 1,2-oxazetidine surrogate | researchgate.netrsc.org |

Phosphorus-Containing Urethane Derivatives

The incorporation of phosphorus into urethane structures is a significant strategy, primarily aimed at enhancing flame retardant properties. mdpi.comnih.gov These derivatives can be synthesized by integrating phosphorus-containing polyols or other reactive phosphorus compounds into the polyurethane backbone. nih.govgoogle.com The phosphorus compounds can act in the condensed phase by promoting char formation or in the gas phase as radical scavengers. nih.gov

One synthetic methodology involves the preparation of a phosphorus-containing polyol which is then reacted with a diisocyanate (e.g., 4,4′–diphenylmethane diisocyanate) and a chain extender (e.g., 1,4-butanediol) in a one-step polyaddition reaction. nih.gov The resulting polyurethane contains phosphorus atoms integrated into its structure, which prevents the volatilization of the flame retardant. nih.gov

Another approach involves the synthesis of phosphorylated cyclic carbonates. mdpi.com For example, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) can be grafted onto a cyclic carbonate. This functionalized monomer is then used in the synthesis of polyhydroxyurethanes (PHUs), a class of non-isocyanate polyurethanes. mdpi.com The mode of action of the phosphorus flame retardant depends on its oxidation state; phosphonates have been shown to provide better action in the condensed phase than phosphinates due to more efficient char formation. mdpi.com

| Phosphorus Compound Type | Synthetic Approach | Key Feature | Reference |

|---|---|---|---|

| Phosphorus-containing polyol | One-step polyaddition with diisocyanate and chain extender | Prevents migration and volatilization of flame retardant | nih.gov |

| Phosphorylated cyclic carbonates (e.g., DOPO-based) | Grafting onto cyclic carbonate, then polymerization | Used in non-isocyanate polyurethane (PHU) synthesis | mdpi.com |

| Phosphates, polyphosphates, phosphonates | Added as a reactive component in the polyurethane foam formulation | Can contain isocyanate-reactive groups (e.g., OH) for incorporation | google.com |

Thioether-Functionalized Urethane Systems

The synthesis of thioether-functionalized polymers represents an important area of materials science, although specific methodologies starting from this compound are not extensively detailed in the provided context. However, general strategies for creating polymers with thioether functionalities can be considered. One such strategy is the Ring-Opening Metathesis Polymerization (ROMP) of thioether-derived monomers. For instance, thioether-functionalized oxanorbornene imide can be polymerized using a Hoveyda-Grubbs second-generation catalyst to produce functional poly(olefins). qu.edu.qa While this example does not produce a polyurethane, the principle of using a functionalized monomer could be adapted to urethane chemistry, for example, by creating thioether-containing diols or diamines for subsequent polymerization.

Sustainable Approaches in this compound Synthesis

Growing environmental and health concerns regarding traditional polyurethane synthesis, which relies on toxic isocyanates, have driven the development of sustainable alternatives. bohrium.com

Non-Isocyanate Routes for Urethane Linkages

The most prominent non-isocyanate polyurethane (NIPU) route involves the reaction of cyclic carbonates with amines. mdpi.comresearchgate.net This pathway results in poly(hydroxyurethane)s (PHUs), which avoid the use of hazardous isocyanates at all stages. researchgate.net

The synthesis typically involves two steps:

Cyclic Carbonate Formation : A bis-epoxide is reacted with carbon dioxide (CO₂), often under atmospheric pressure and mild temperature conditions (e.g., 105 °C), using a catalyst like tetrabutylammonium (B224687) bromide (TBAB). mdpi.com This step represents a green approach by utilizing CO₂ as a C1 building block.

Polymerization : The resulting bi-cyclic carbonate is reacted with a bis-amine through a polyaddition reaction (aminolysis) to form the final poly(hydroxyurethane). mdpi.comresearchgate.net

Another non-isocyanate method is transurethanization polycondensation. mdpi.comnih.gov In this process, a bishydroxyurethane monomer, which can be derived from the reaction of a cyclic carbonate (like ethylene carbonate) and a diamine, undergoes self-polycondensation or reacts with diols to form the polyurethane. mdpi.comnih.gov This route often requires catalysts and the removal of a byproduct like ethylene glycol to achieve high molecular weight polymers. mdpi.com

Catalytic Strategies in Bromoethyl Urethane Chemistry

Catalysis is crucial for both traditional and sustainable urethane synthesis, influencing reaction rates, selectivity, and the properties of the final polymer. claremont.edu

For conventional polyurethane synthesis, catalysts can be broadly categorized as organometallic compounds (e.g., tin derivatives) or organic compounds (e.g., tertiary amines). claremont.edu However, the toxicity of many metal-based catalysts has prompted a shift towards more environmentally friendly alternatives. rsc.org

In the realm of sustainable catalysis:

N-Heterocyclic Carbenes (NHCs) have emerged as potent organocatalysts for polyurethane synthesis. claremont.educlaremont.edu They typically function as bases, activating the alcohol group to make it a stronger nucleophile for attacking the isocyanate. claremont.edu The properties and reactivity of NHCs can be tuned by modifying the substituents on the nitrogen atoms. claremont.edu

Bismuth Compounds , such as Bismuth(III) chloride (BiCl₃), are being explored as low-toxicity, cost-effective alternatives to tin-based catalysts for non-isocyanate polycondensation routes. mdpi.com BiCl₃ has shown catalytic activity comparable to highly active tin catalysts. mdpi.com

Inorganic Salts , like sodium chloride, have been demonstrated as inexpensive and eco-sustainable catalysts for the two-step production of rigid polyurethane foams. rsc.org This innovative approach uses a single catalyst for both prepolymer formation and chain elongation. rsc.org

Acid Catalysis has also been studied computationally to understand the reaction mechanism between isocyanates and alcohols, providing insights for designing more efficient catalytic systems. mdpi.com

Chemical Reactivity and Reaction Mechanisms of N 2 Bromoethyl Urethane

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The presence of a primary alkyl bromide in N-(2-Bromoethyl)urethane makes it susceptible to nucleophilic substitution reactions. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the halogen, making it a target for electron-rich nucleophiles. These reactions are expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a single transition state and inversion of stereochemistry at the reaction center.

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of the nucleophilic substitution reactions of this compound are anticipated to follow second-order rate laws, where the rate is dependent on the concentrations of both the urethane (B1682113) and the attacking nucleophile. The rate equation can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to a faster reaction rate. The thermodynamic profile of these reactions is typically exothermic, as the formation of a new bond with the nucleophile is often more energetically favorable than the carbon-bromine bond that is broken.

A significant aspect of the reactivity of this compound is the potential for neighboring group participation (NGP) by the urethane moiety. wikipedia.orgdalalinstitute.com The lone pairs of electrons on the nitrogen or oxygen atoms of the carbamate (B1207046) group can act as internal nucleophiles, attacking the electrophilic carbon and displacing the bromide ion. chem-station.com This intramolecular reaction can lead to the formation of a cyclic intermediate, which is then opened by the external nucleophile. NGP can significantly increase the rate of reaction compared to a similar primary alkyl halide without the participating group. wikipedia.org The formation of this cyclic intermediate would also influence the stereochemical outcome of the reaction.

Reactivity with Nitrogen-Centric Nucleophiles (e.g., Amines)

Primary and secondary amines are effective nucleophiles that react with this compound to form substituted aminoethylurethanes. The reaction with a primary amine, for instance, would proceed via an SN2 mechanism. libretexts.org However, the initial product, a secondary amine, is also nucleophilic and can react further with another molecule of this compound. This can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products. chemguide.co.uk To favor the formation of the monosubstituted product, a large excess of the amine is typically used.

The general sequence of reactions with a primary amine (R-NH₂) can be depicted as follows:

Formation of a secondary amine: R-NH₂ + Br-CH₂CH₂-NH-CO-OR' → [R-NH₂(CH₂CH₂-NH-CO-OR')]+ Br⁻

Further reaction to a tertiary amine: The secondary amine product can react further if this compound is not the limiting reagent.

Reactivity with Sulfur-Centric Nucleophiles (e.g., Thiols, Disulfides)

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react readily with this compound to form thioethers. The high nucleophilicity of sulfur is attributed to its large size and polarizability. The reaction with a thiol (R-SH) would yield an S-(2-ureidoethyl)thioether.

Disulfides can also react with this compound, although this reaction is less common and may require specific conditions. The reaction would likely involve the cleavage of the disulfide bond and the formation of a thioether.

Reactivity with Oxygen-Centric Nucleophiles (e.g., Alcohols, Water)

Alcohols and water are generally weaker nucleophiles than amines or thiols. Their reaction with this compound, known as solvolysis, is expected to be slower. rsc.org The reaction with an alcohol (R-OH) would yield an ether, while hydrolysis with water would produce 2-hydroxyethylurethane. These reactions can be accelerated by using the corresponding alkoxide or hydroxide (B78521) ions, which are much stronger nucleophiles.

The rate of solvolysis will be dependent on the polarity and nucleophilicity of the solvent. For instance, reactions in more nucleophilic alcohols would be faster than in water under neutral conditions.

Stereochemical Outcomes of Nucleophilic Displacements

For nucleophilic substitution reactions occurring at a chiral center, the stereochemical outcome is a key indicator of the reaction mechanism. Since the reaction at the primary carbon of the bromoethyl group of this compound proceeds via an SN2 mechanism, it is expected to result in an inversion of configuration if the carbon were a stereocenter.

However, the potential for neighboring group participation by the urethane group can alter this outcome. researchgate.net If the urethane nitrogen or oxygen attacks the electrophilic carbon intramolecularly, it forms a cyclic intermediate. This first step is an intramolecular SN2 reaction and results in an inversion of configuration. The subsequent attack of the external nucleophile on this cyclic intermediate is also an SN2 reaction, leading to a second inversion. The net result of these two successive inversions is a retention of the original stereochemistry. dalalinstitute.comgacbe.ac.in Therefore, the stereochemical outcome of reactions with this compound can be either inversion or retention, depending on the extent of neighboring group participation. researchgate.net

Urethane Linkage Reactivity and Transformation Pathways

The urethane linkage in this compound, while generally stable, can undergo transformations under certain conditions, such as in the presence of strong acids, bases, or nucleophiles at elevated temperatures.

Hydrolysis of the urethane group can occur under both acidic and basic conditions. nih.gov Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds through the attack of a hydroxide ion on the carbonyl carbon. gacbe.ac.in In both cases, the ultimate products of hydrolysis would be ethanol (B145695), 2-bromoethylamine (B90993), and carbon dioxide.

Aminolysis, the reaction with amines, can also cleave the urethane linkage, particularly at higher temperatures. This reaction would lead to the formation of a urea (B33335) derivative and ethanol. The reactivity of the urethane linkage towards aminolysis is generally lower than that of the bromoethyl group towards nucleophilic substitution.

Mechanisms of Urethane Bond Formation and Polyaddition

The synthesis of urethanes is a cornerstone of polymer chemistry, typically involving the polyaddition reaction between an isocyanate and a hydroxyl-containing compound, such as a polyol. l-i.co.ukresearchgate.net This exothermic condensation reaction proceeds readily, often at room temperature, and can be accelerated by catalysts. l-i.co.uk The fundamental reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group (-N=C=O). researchgate.netmdpi.com

While this compound is a pre-formed urethane, its structure lends itself to further reactions. The presence of the reactive bromo- group allows it to act as a monomer in subsequent polymerization or modification steps. For instance, it could be used in polycondensation reactions where the bromine acts as a leaving group. Isocyanate-free routes to polyurethane synthesis also exist, such as the aminolysis of cyclic carbonates or transurethanization reactions, which represent alternative pathways to forming the core urethane structure. researchgate.netresearchgate.net

The general order of reactivity for hydroxyl groups with isocyanates is primary > secondary > tertiary hydroxyls. ulprospector.com The synthesis can be influenced by various factors, including the type of solvent, temperature, reaction time, and reagent concentration. csic.es

Chemical Degradation Processes of Urethane Bonds

The urethane bond, while stable under many conditions, can be cleaved through several chemical degradation pathways. wernerblank.com These processes are central to the chemical recycling of polyurethane materials, aiming to recover constituent monomers like polyols and amines.

Aminolysis involves the degradation of urethanes using amines. nih.govnih.gov In this process, which can be performed with or without a catalyst, the amine reagent displaces the alcohol (or polyol) portion of the urethane linkage in a transesterification-like reaction, forming a urea and liberating the alcohol. nih.govnih.govmdpi.com The reaction can be carried out with various amines, including aliphatic diamines, polyamines, or alkanolamines. nih.govnih.gov

Studies have shown that the efficiency of aminolysis depends on the type of amine used. Secondary amines can selectively cleave the C–O bond of the urethane group, whereas primary amines may unselectively break both C–O and C–N bonds. nih.govresearchgate.net The reaction is typically conducted at elevated temperatures (e.g., 150–230 °C) and can be accelerated using microwave assistance. nih.govgoogle.com Ammonolysis is a similar process that utilizes ammonia (B1221849) to achieve cleavage of the urethane bond.

| Amine Reagent | Catalyst | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Diethylenetriamine (DETA) | Sodium Hydroxide (NaOH) | 180 | NaOH acts as both reactant and catalyst, yielding 4,4'-methylenedianiline (B154101) (MDA). | researchgate.net |

| Tris(2-aminoethyl)amine (TREN) | None (Microwave-assisted) | 220 | Complete degradation of urethane groups with a lower amount of degradation reagent. | nih.gov |

| Secondary Amines | TBD:MSA (Acid:Base mixture) | 160 | Selective cleavage of the C-O bond in the urethane group. | nih.gov |

| Hexamethylenediamine | TBD:MSA | 130-190 | Demonstrated unselective urethane bond cleavage. | researchgate.net |

Methanolysis is a similar solvolysis process where methanol (B129727) is used as the reagent to decompose the polymer. This method can effectively break down polyurethane waste into a liquid mixture of polyols and aromatic products, often under supercritical conditions or with the aid of catalysts. google.com

| Process | Conditions | Catalyst/Agent | Products | Reference |

|---|---|---|---|---|

| Hydrolysis | High Temperature (150-300°C) | Water/Steam, Strong Base (e.g., NaOH) | Polyether, Polyamines, CO2 | google.comgoogle.com |

| Hydrolysis | Acidic Conditions | Acid | Accelerates cleavage of ester and urethane bonds. | andersondevelopment.com |

| Methanolysis | High Temperature (>200°C), High Pressure | Methanol | Liquid mixture of polyol and aromatic products. | google.com |

| Mechanocatalytic Methanolysis/Hydrolysis | Low Temperature (<100°C) | NaOH and Cu/MgAlOx co-catalyst | Reusable polyol (up to 86% recovery). | nih.gov |

Glycolysis is the most extensively studied method for the chemical recycling of polyurethanes. It involves a transesterification reaction where the polymer is heated in the presence of a glycol (e.g., ethylene (B1197577) glycol, diethylene glycol). nih.gov This process breaks down the urethane linkages, displacing the high-molecular-weight polyol with the shorter-chain glycol, resulting in a liquid product (glycolysate) that can be used as a raw material for producing new polyurethane materials. rsc.org The reaction is typically catalyzed and carried out at temperatures between 180°C and 220°C. komatsu.jp

Peroxidation, or oxidative degradation, proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. nih.gov This process is often initiated by heat or UV radiation and is particularly relevant to the aging and deterioration of polyurethane materials. mdpi.com The degradation typically begins at the thermally weakest linkages within the polymer. The polyether soft segments of polyurethanes are generally more susceptible to oxidative degradation than the hard segments containing the urethane linkages. csic.esnih.gov This degradation can lead to discoloration (yellowing) and a loss of physical properties. nih.gov

The stability of the urethane bond is significantly influenced by pH. Alkaline conditions promote the hydrolysis of urethane linkages. Alkaline digestion, using strong bases like sodium hydroxide, is a common method for the chemical recycling of polyurethanes, leading to the recovery of constituent polyols and amines. google.compjoes.com The rate of base-catalyzed hydrolysis can be slow at lower temperatures but can be accelerated by activating agents. google.com

Acid-catalyzed cleavage is also an effective method for urethane bond degradation. andersondevelopment.com Organic acids, particularly sulfonic acids, have been shown to be highly effective catalysts for both the formation and cleavage of urethane bonds. mdpi.com The mechanism involves the protonation of the urethane group, making it more susceptible to nucleophilic attack. mdpi.com However, under moderately acidic conditions, the urethane group has been found to be more resistant to hydrolysis compared to amide or urea groups. nih.gov

Enzymatic Depolymerization of Urethane Linkages (e.g., Urethanases)

Enzymatic degradation offers a green alternative to chemical recycling, utilizing enzymes to catalyze the hydrolysis of chemical bonds in polymers under mild conditions. researchgate.net While the ester bonds in polyester-polyurethanes are known to be hydrolyzed by enzymes like esterases, cutinases, and lipases, the urethane bond itself has proven more recalcitrant. google.com

However, recent discoveries have identified specific enzymes, termed "urethanases," that are capable of hydrolyzing the urethane bond. researchgate.netnih.gov These enzymes, often hydrolases from class EC 3, can cleave the carbamate bond to release an amine, an alcohol, and carbon dioxide. Proteases have also been shown to attack urethane and urea linkages. google.com Research has demonstrated that combining different types of enzymes, such as an esterase and an amidase, can have a synergistic effect, leading to more efficient degradation of polyurethane materials. researchgate.net The esterase first breaks down the polyester (B1180765) segments, creating smaller molecules with accessible urethane bonds that can then be hydrolyzed by the amidase. researchgate.net

Catalytic Triad (B1167595) Functionality and Enzyme Kinetics

The specific interaction of this compound with enzymatic catalytic triads is not extensively detailed in the available scientific literature. However, the reactivity of the molecule can be inferred from the general principles of enzyme kinetics and the function of catalytic triads. Catalytic triads, typically found in hydrolase and transferase enzymes, consist of a set of three coordinated amino acid residues, such as serine, histidine, and aspartate, which create a highly nucleophilic residue for catalysis. wikipedia.orgnih.gov

The mechanism involves the nucleophile (commonly serine) attacking a substrate, forming a covalent intermediate. wikipedia.org The reactivity of this compound would likely be centered on its electrophilic 2-bromoethyl group. An activated serine nucleophile within a catalytic triad could potentially attack the carbon atom bearing the bromine atom, leading to alkylation of the serine residue. This would result in the formation of a covalent bond between the enzyme and the ethyl-urethane moiety, and the displacement of the bromide ion.

Such a reaction would lead to irreversible inhibition of the enzyme, as the catalytic serine residue would be covalently modified and unable to participate in its normal catalytic cycle. The kinetics of this inhibition would likely follow a time-dependent loss of enzyme activity. The study of enzyme kinetics, which involves measuring reaction rates under varying conditions, is crucial for understanding such mechanisms, including how inhibitors or modifiers affect the enzyme's activity. wikipedia.org The rate of inactivation would depend on the concentration of this compound and the specific enzyme's susceptibility to alkylation. While this mechanism is chemically plausible, specific kinetic data and detailed research findings for this compound's effect on catalytic triads are not prominently available.

Bio-Recycling Mechanisms of Polyurethane Waste

The direct role of this compound in the bio-recycling of polyurethane waste has not been established in scientific literature. Bio-recycling, or biological degradation, of polyurethanes is an area of growing interest, focusing on the use of microorganisms and enzymes to break down the polymer structure. unipd.itnih.gov These processes typically target the urethane linkages for hydrolysis, breaking the polymer down into its constituent polyols and amines. nih.gov

Current research into the chemical recycling of polyurethanes focuses on methods like glycolysis, hydrolysis, and aminolysis, which depolymerize the material to recover valuable monomers. nih.govresearchgate.netscirp.org Glycolysis, for instance, is a widely used method that involves a transesterification reaction to produce polyols that can be reused. nih.gov Biological degradation is considered a promising future approach for managing polyurethane waste. nih.gov

Given its structure, this compound is not a typical building block of common polyurethanes, nor is it a commonly identified product of their degradation. It is conceivable that a compound with a similar structure could be engineered into a polyurethane backbone to create specific cleavage points for targeted chemical or biological degradation, but research explicitly detailing the use or formation of this compound in bio-recycling contexts is not available.

This compound in Polymerization and Cross-linking Reactions

Role in Chain Extension and Polymer Architecture Control

In polyurethane synthesis, chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the "hard segments" of the polymer. ebrary.netnih.gov These hard segments are crucial for the final properties of the polyurethane material, influencing its mechanical strength and thermal stability through phase separation from the "soft segments" (derived from polyols). ebrary.netiaea.org

This compound possesses a reactive secondary amine proton on the urethane group and a terminal bromo group. While it is not a traditional diol or diamine chain extender, its structure allows for potential incorporation into a polymer chain. The active hydrogen on the urethane nitrogen can react with an isocyanate group, though this reaction is generally less favorable than the reaction of isocyanates with alcohols or primary amines. ebrary.net More significantly, the bromoethyl group provides a site for subsequent reactions, potentially acting as a point for grafting other polymer chains or for cross-linking reactions, thereby influencing the final polymer architecture. The use of such functionalized molecules allows for precise control over the polymer's structure and properties. mdpi.com

Influence on Polymerization Kinetics and Viscosity Profiles

The kinetics of polyurethane formation are complex, involving simultaneous reactions like chain extension and cross-linking. osti.gov The rate of polymerization and the accompanying increase in viscosity are critical parameters for processing these materials. researchgate.netprocess-insights.com The introduction of a specialty chemical like this compound would be expected to influence these parameters.

The reactivity of the urethane proton with isocyanate is relatively low, suggesting that its direct participation in the main polymerization reaction might be slow without specific catalysts. However, its presence could alter the polarity and solvent properties of the reaction medium, indirectly affecting reaction rates. The viscosity profile during polymerization is closely related to the growth of the weight-average molecular weight. researchgate.net The incorporation of this compound could lead to branching or side reactions, which would cause a more rapid increase in viscosity and could lead to earlier gelation compared to a linear polymerization system. process-insights.com

Table 1: Factors Influencing Polyurethane Polymerization Kinetics

| Factor | Influence on Kinetics and Viscosity |

|---|---|

| Monomer Reactivity | The inherent reactivity of isocyanate, polyol, and chain extender functional groups determines the primary reaction rate. |

| Catalyst | Catalysts (e.g., tertiary amines, organotin compounds) significantly accelerate the urethane formation reaction. utwente.nl |

| Temperature | Higher temperatures generally increase reaction rates but can also promote side reactions like allophanate (B1242929) formation. ebrary.net |

| Component Stoichiometry | The ratio of isocyanate to hydroxyl groups (NCO/OH) affects molecular weight build-up and final properties. mdpi.com |

| Chain Structure | The introduction of branching or cross-linking sites leads to a more rapid increase in viscosity and potential gelation. researchgate.net |

This is an interactive data table based on general principles of polyurethane chemistry.

Formation of Allophanate and Biuret (B89757) Linkages in Polyurethane Systems

Allophanate and biuret linkages are forms of cross-linking that can occur in polyurethane systems, typically at elevated temperatures or when there is an excess of isocyanate. ebrary.netresearchgate.net An allophanate linkage is formed when an isocyanate group reacts with the N-H bond of a previously formed urethane group. ebrary.net A biuret linkage is formed from the reaction of an isocyanate with a urea linkage. tue.nl

The N-H group within this compound is available to react with an isocyanate to form an allophanate. This reaction would create a branch point in the polymer structure, leading to a cross-linked network. The formation of allophanates is thermally reversible, meaning these cross-links can break at high temperatures (typically above 100-150°C), which can be a factor in the thermal processing of the polymer. ebrary.net The presence and density of these allophanate cross-links have a significant impact on the material's mechanical properties, such as its tensile strength and thermal stability. researchgate.net

Table 2: Key Cross-linking Reactions in Polyurethane Chemistry

| Linkage Type | Formation Reaction | Conditions | Effect on Polymer |

|---|---|---|---|

| Urethane | Isocyanate + Alcohol | Primary polymerization reaction | Forms the main polymer chain |

| Allophanate | Isocyanate + Urethane | Excess isocyanate, elevated temperatures ebrary.net | Cross-linking, increased rigidity; thermally reversible ebrary.net |

| Urea | Isocyanate + Amine (or Water) | Reaction with amine chain extenders or water as a blowing agent | Forms hard segments |

| Biuret | Isocyanate + Urea | Excess isocyanate, elevated temperatures tue.nl | Cross-linking, increased thermal stability |

This is an interactive data table summarizing common reactions in polyurethane systems.

This compound as a Synthetic Intermediate for Complex Molecules

While specific, high-profile examples of this compound as a key intermediate in the synthesis of complex molecules are not widely documented in readily available literature, its structure makes it a versatile building block in organic synthesis. The molecule is bifunctional, containing both a protected amine (as a carbamate) and a reactive alkyl halide.

The ethyl carbamate group serves as a stable protecting group for the amino functionality, which can be deprotected under specific conditions to reveal a primary amine. The 2-bromoethyl group is a good electrophile, susceptible to nucleophilic substitution reactions. This allows for the introduction of the protected aminoethyl group onto a wide variety of nucleophiles, such as carbanions, amines, alkoxides, or thiolates.

This dual functionality enables its use in multi-step syntheses. For instance, a synthetic sequence could involve:

Nucleophilic substitution at the carbon-bromine bond to attach the ethyl-urethane moiety to a larger molecular scaffold.

Subsequent deprotection of the carbamate to liberate the primary amine.

Further reaction of the newly revealed amine to build additional complexity.

This synthetic utility makes it a valuable reagent for creating molecules containing a 1,2-aminoethanol or ethylenediamine (B42938) substructure, which are common motifs in pharmaceuticals and other biologically active compounds.

Geminal Alkylation Operations in Alkaloid Synthesis

The concept of geminal alkylation is a powerful tool in the synthesis of complex alkaloids, often involving the introduction of two alkyl groups onto the same carbon atom, which can be a crucial step in constructing the core structures of these natural products. While direct examples detailing the use of this compound for this purpose are scarce, its chemical nature allows for speculation on its potential role in such transformations.

One plausible, albeit hypothetical, pathway involves the initial alkylation of a suitable nucleophile, such as an enolate, with this compound. This would introduce a 2-(ethoxycarbonylamino)ethyl group onto the carbon alpha to a carbonyl. A subsequent intramolecular cyclization could then lead to the formation of a heterocyclic ring, a common feature in many alkaloids.

Hypothetical Reaction Scheme:

In the presence of a suitable base.

Following this initial alkylation, modification of the functional groups could set the stage for a second alkylation or a cyclization event at the same carbon, thereby achieving a geminal substitution pattern. The urethane moiety could serve as a precursor to an amine or be involved in directing subsequent reactions.

It is important to note that the successful application of this compound in geminal alkylation for alkaloid synthesis would be highly dependent on the specific substrate and reaction conditions. The interplay between the reactivity of the bromoethyl group and the electronic and steric nature of the substrate would be critical in determining the outcome of the reaction.

Multifunctional Surrogate in C-C and C-O Bond-Forming Reactions (e.g., Aldol, Mannich)

This compound can be envisioned as a multifunctional surrogate in carbon-carbon and carbon-oxygen bond-forming reactions that are analogous to traditional Aldol and Mannich reactions. This utility stems from its ability to act as a precursor to various reactive intermediates.

In Mannich-type Reactions:

The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This compound can be a precursor to an N-acylated iminium ion or an equivalent electrophile. For instance, under Lewis acidic conditions, the carbamate nitrogen could be activated, facilitating the formation of an electrophilic species that can be attacked by an enol or enolate.

Hypothetical Mannich-type Reaction Mechanism:

Activation: The carbonyl oxygen of the urethane coordinates to a Lewis acid, enhancing the electrophilicity of the carbonyl carbon.

Iminium Ion Formation (or equivalent): Intramolecular displacement of the bromide by the nitrogen is unlikely, but intermolecularly, after reaction with a carbonyl compound, an iminium-like intermediate could be formed.

Nucleophilic Attack: An enol or enolate attacks the electrophilic carbon, forming a new C-C bond and leading to a β-amino carbonyl derivative after workup.

The urethane group in the product offers a handle for further synthetic manipulations, such as deprotection to the corresponding primary amine.

In Aldol-type Reactions:

While not a direct participant in a classical Aldol reaction, this compound can be used to generate intermediates that subsequently undergo reactions reminiscent of Aldol additions. For example, it could be used to synthesize a larger molecule containing a carbonyl group, which then participates in an intramolecular Aldol reaction.

Furthermore, the bromoethyl group can be converted to other functionalities that are more directly involved in C-C and C-O bond formation. For instance, conversion to an organometallic reagent would allow it to act as a nucleophile, attacking a carbonyl compound in a Grignard-like or Barbier-type reaction.

The versatility of this compound as a surrogate in these fundamental bond-forming reactions lies in its capacity to introduce a protected aminoethyl fragment, which is a common structural motif in many biologically active molecules. The specific reaction pathways and outcomes would be highly dependent on the chosen reagents and conditions, allowing for a degree of synthetic flexibility.

Advanced Applications of N 2 Bromoethyl Urethane in Research and Materials Science

Development of Functionalized Polyurethanes and Elastomers

The primary route through which N-(2-Bromoethyl)urethane can be utilized in polymer science is via its conversion to a polymerizable monomer. Through a dehydrobromination reaction, the bromoethyl group can be transformed into a vinyl group, yielding vinyl ethyl carbamate (B1207046). This monomer can then undergo polymerization to form poly(vinyl ethyl carbamate), a polymer whose properties can be tailored for various advanced applications. The resulting poly(vinyl carbamate)s are noted for being generally water-insoluble but soluble in several organic solvents, offering greater resistance to hydrolysis compared to polyvinyl carboxylates. google.com

Elastomeric properties in polymers are often achieved through a combination of flexible polymer chains and cross-linking. While there is no specific research detailing the use of this compound for creating elastomers, a theoretical pathway can be proposed. The polymerization of vinyl ethyl carbamate, derived from this compound, would produce thermoplastic poly(vinyl ethyl carbamate). google.com By introducing a cross-linking agent during or after polymerization, a network structure could be formed, imparting elastomeric properties.

Control over crystallinity, which significantly influences the mechanical properties of a polymer, could potentially be achieved by controlling the stereochemistry (tacticity) of the polymer backbone during the polymerization of the vinyl monomer. Furthermore, the cross-linking reaction used to create the elastomer network can suppress the crystallization of the parent polymer, leading to a non-porous film. nih.gov

Self-healing materials are designed to repair damage autonomously, often relying on dynamic or reversible chemical bonds. mdpi.combwise.kr A potential application for polymers derived from this compound in this field lies in the hydrogen-bonding capability of the urethane (B1682113) group. The N-H and C=O groups within the carbamate side chains of poly(vinyl ethyl carbamate) can form strong hydrogen bonds. These non-covalent interactions could serve as reversible cross-links. When the material is damaged, these bonds can break and reform upon application of a stimulus like heat, allowing the polymer chains to diffuse across the damaged interface and restore the material's integrity.

This approach is analogous to self-healing systems in other polymers, such as poly(vinyl alcohol) (PVA), where dynamic hydrogen bonding and metal-ligand coordination in hydrogels enable autonomous healing. rsc.orgnih.gov The introduction of such dynamic bonds is a key strategy for imparting self-healing properties to polymeric materials. mdpi.com

Nitric oxide (NO) is a crucial signaling molecule in various physiological processes, and materials capable of its controlled release are valuable in biomedical applications. nih.gov this compound can be envisioned as a precursor for creating NO-releasing polymers. The bromine atom is a good leaving group and can be substituted by a thiol (-SH) group through nucleophilic substitution.

This would produce a new monomer, S-(2-urethanoethyl)thiol. After polymerization, the pendant thiol groups on the resulting polymer backbone could be converted to S-nitrosothiol (RSNO) moieties. nih.gov S-nitrosothiols are a well-known class of NO donors that can release nitric oxide under physiological conditions or upon exposure to triggers like light. nih.govmdpi.com This multi-step synthetic strategy would yield a polymer matrix capable of controlled NO release, suitable for applications such as biocompatible coatings for medical devices. mdpi.combiomaterials.org

| Step | Reaction | Description |

|---|---|---|

| 1 | Substitution | The bromo group of this compound is replaced with a thiol group. |

| 2 | Polymerization | The resulting thiol-containing vinyl monomer is polymerized. |

| 3 | Nitrosation | The thiol groups on the polymer are reacted to form S-nitrosothiol (NO-donor) groups. |

Waterborne polyurethane dispersions (PUDs) are environmentally friendly alternatives to solvent-based systems. gantrade.commdpi.comresearchgate.net They are typically created by incorporating hydrophilic functional groups into an otherwise hydrophobic polymer backbone, which allows the polymer to be stably dispersed in water. gantrade.com

Poly(vinyl ethyl carbamate), derived from this compound, is expected to be hydrophobic. To render it water-dispersible, it could be copolymerized with a hydrophilic vinyl monomer. Suitable comonomers could include acrylic acid or monomers containing poly(ethylene glycol) (PEG) side chains. The resulting amphiphilic copolymer, containing both hydrophobic poly(vinyl ethyl carbamate) segments and hydrophilic segments, could self-assemble into stable nanoscale particles in water, forming a waterborne dispersion suitable for coating applications. gantrade.comcovestro.com Polymers such as polyvinyl stearyl carbamate, which are related to poly(vinyl ethyl carbamate), are used effectively as release agents in coating applications from solvent-based systems. ichemco.it

| Property | Value/Description | Reference |

|---|---|---|

| Polymer Type | Polyvinyl stearyl carbamate (PVSC) | ichemco.it |

| Form | 100% solid powder | ichemco.it |

| Solubility | Soluble in aromatic and aliphatic solvents above 35°C | ichemco.it |

| Application | Release agent for polyolefin substrates (PE, PP, PVC, PET) | ichemco.it |

| Storage (in solution) | Must be stored above 25°C to prevent gelification | ichemco.it |

Sequence-defined polymers are macromolecules where the monomer units are arranged in a precise, predetermined order, similar to proteins and DNA. This level of control is typically achieved through complex, multi-step synthetic strategies, such as solid-phase synthesis, which involve monomers with protecting groups that allow for sequential, one-by-one addition.

This compound is a bulk chemical not designed for such precise synthetic methods. Its direct use in creating sequence-defined polymers is not feasible as it lacks the necessary protecting groups and specific reactivity required for controlled, stepwise polymerization. Therefore, this area does not represent a direct application for this compound.

Intermediates for Specialty Organic Compounds

A significant and documented application of this compound is its use as an intermediate in the synthesis of specialized organic molecules. Specifically, it has been identified as a starting material in the preparation of chiral carbamate butanoates, which are utilized as pest control agents. mybiosource.com In this context, the urethane moiety and the reactive bromine atom are strategically employed to build more complex molecular structures with specific biological activity. This highlights the compound's value in agrochemical research and development, where precise molecular architectures are required to achieve desired efficacy and selectivity. mybiosource.com

Precursors for Heterocyclic and Macrocyclic Architectures (e.g., Crown Ethers)

This compound possesses structural features, namely a nucleophilic nitrogen atom (after deprotonation) and a reactive ethyl bromide terminus, that theoretically make it a candidate for the synthesis of N-substituted heterocyclic and macrocyclic compounds. The bromoethyl group can act as an electrophile, reacting with nucleophiles to form larger ring systems. Specifically, in the field of macrocyclic chemistry, building blocks containing both a nucleophilic site and a leaving group are often employed in cyclization reactions to form structures like aza-crown ethers. wikipedia.org

Aza-crown ethers are analogues of crown ethers where one or more oxygen atoms are replaced by nitrogen atoms, a substitution that significantly alters the cation-binding properties and allows for further functionalization of the macrocycle. wikipedia.org The synthesis of these compounds often involves the reaction of oligoethylene glycols with amines under high-dilution conditions. While various bifunctional precursors are utilized in these syntheses, the specific application of this compound as a primary building block for the construction of novel crown ethers or other defined macrocyclic architectures is not extensively documented in peer-reviewed literature. General synthetic routes for aza-crown ethers often involve the acylation or alkylation of pre-formed macrocycles or the cyclization of larger, more complex precursors. nih.govmdpi.com

Role in the Synthesis of Optically Active Compounds

The synthesis of single-enantiomer compounds, or asymmetric synthesis, is a critical field in modern chemistry, particularly for pharmaceuticals. This is often achieved by using a chiral auxiliary—a molecule that is temporarily incorporated into a substrate to direct a reaction to form one stereoisomer in excess over the other. wikipedia.orgnih.gov Common chiral auxiliaries include oxazolidinones (Evans auxiliaries), camphor (B46023) derivatives, and certain amino alcohols like pseudoephedrine. wikipedia.orgnih.gov These auxiliaries provide a chiral environment that sterically hinders one pathway of a reaction, leading to a diastereoselective transformation.

While urethanes and carbamates are common functional groups in organic synthesis and are present in many biologically active molecules, the specific use of this compound as a chiral auxiliary or as a key reagent in established asymmetric synthetic methodologies is not well-documented. The potential for its use would likely involve derivatization to incorporate a chiral element or its application as a prochiral substrate, but dedicated studies detailing such roles are not prominent in the available scientific literature.

Research into Biological Interactions and Genetic Toxicity

Studies on DNA Modification and Recombinogenic Activity

This compound is structurally composed of two key moieties: a urethane (ethyl carbamate) group and a bromoethyl group. Both components suggest a potential for interaction with biological macromolecules, particularly DNA. The bromoethyl group is a classic alkylating agent, capable of forming covalent adducts with nucleophilic centers in DNA. escholarship.org This alkylation is a primary mechanism of DNA damage and can disrupt normal cellular processes like replication and transcription. escholarship.orgnih.gov

The primary sites of DNA alkylation are the ring nitrogens of the purine (B94841) bases, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being the most reactive. escholarship.org The covalent attachment of the ethylurethane moiety to a DNA base would form a DNA adduct, a lesion that can be misrepaired or lead to replication errors, resulting in mutations. Research on the parent compound, urethane, has shown that it forms DNA adducts after metabolic activation to electrophilic intermediates. nih.gov The presence of the bromine atom in this compound makes it a direct alkylating agent, meaning it does not necessarily require metabolic activation to exert its DNA-damaging effects.

Furthermore, DNA damage caused by alkylating agents can lead to more complex genomic rearrangements through processes like recombination. Mitotic recombination is a cellular repair process that can be stimulated by DNA damage. Some bromoethyl compounds have been shown to induce such events. For instance, the related compound 1-bromo-2-chloroethane (B52838) has been observed to induce mitotic recombination in Drosophila melanogaster. nih.gov This recombinogenic activity can lead to loss of heterozygosity and other chromosomal alterations, which are hallmarks of genetic instability and carcinogenesis.

Theoretical and Computational Investigations of N 2 Bromoethyl Urethane

Reactivity Predictions and Reaction Pathway Modeling

Solvation Models and Condensed Phase Reaction Energetics

There are no specific published studies detailing the application of solvation models to N-(2-Bromoethyl)urethane. Consequently, data regarding its behavior in various solvents, the energetics of its reactions in the condensed phase, or the computational determination of properties like its free energy of solvation are not available. General computational studies on other urethane (B1682113) systems often employ polarizable continuum models (PCM) to simulate solvent effects, but these have not been specifically applied to this compound in the available literature. researchgate.net

Spectroscopic Property Simulations

Detailed computational simulations of the spectroscopic properties of this compound are not present in the current body of scientific literature.

Vibrational Spectroscopy (FT-IR, FT-Raman) Predictions

No published data were found presenting the predicted Fourier-transform infrared (FT-IR) or Fourier-transform Raman (FT-Raman) spectra of this compound based on computational simulations. Such studies would typically involve geometry optimization followed by frequency calculations using methods like DFT to predict vibrational modes, but this work has not been reported for this specific molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shielding Analysis

There is an absence of computational studies on the nuclear magnetic resonance (NMR) chemical shielding of this compound. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are a common approach to predict and help assign experimental NMR spectra. However, no such computational analysis for the ¹H or ¹³C NMR chemical shifts of this compound has been published.

UV-Visible Absorption Spectra Simulations

Simulations of the UV-Visible absorption spectrum for this compound are not available in the scientific literature. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are typically used to predict electronic transitions and absorption maxima, but these calculations have not been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

No Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound were found. QSAR models are used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govnih.govmdpi.comnih.gov While QSAR studies have been conducted on various classes of organic compounds, none have specifically included this compound in their dataset or focused on predicting its activities.

Note: Due to the lack of specific computational data for this compound in the reviewed literature, no data tables could be generated for this article. The information presented reflects the current state of publicly accessible research, indicating that the theoretical and computational investigation of this particular compound is an open area for future scientific inquiry.

Correlating Molecular Descriptors with Observed Reactivity or Biological Phenomena

Direct computational studies that specifically correlate the molecular descriptors of this compound with its experimentally observed reactivity or biological phenomena are not extensively available in peer-reviewed literature. However, based on its chemical structure and the known activities of related compounds, a theoretical framework can be established to predict such correlations. The presence of a bromoethyl group suggests that this compound likely functions as an alkylating agent, a class of compounds that covalently modify biological macromolecules such as DNA. drugs.compharmacologyeducation.orgwikipedia.org This reactivity is anticipated to be the primary driver of its biological effects, including its noted use in mutagenesis research. mybiosource.com

The reactivity of this compound as an alkylating agent can be rationalized by its structural similarity to other haloalkyl compounds, such as N-aryl-N'-(2-chloroethyl)ureas, which are known to exert their biological effects through the alkylation of biological targets. nih.gov The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions where the ethyl group of the urethane is transferred to a nucleophilic site.

To quantitatively predict and understand this reactivity, a range of molecular descriptors can be calculated using computational chemistry methods like Density Functional Theory (DFT). These descriptors provide insight into the electronic structure and physicochemical properties of the molecule, which in turn govern its chemical behavior.

Key Molecular Descriptors for this compound

The following table outlines the key molecular descriptors that would be crucial in developing a quantitative structure-activity relationship (QSAR) model for this compound. While the exact values require specific computational studies, their conceptual importance is detailed below.

| Molecular Descriptor | Symbol | Predicted Relevance to Reactivity and Biological Activity |

| Highest Occupied Molecular Orbital (HOMO) Energy | EHOMO | Indicates the molecule's ability to donate electrons. A higher EHOMO suggests greater nucleophilicity. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | ELUMO | Indicates the molecule's ability to accept electrons. A lower ELUMO suggests greater electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ΔE | The difference between ELUMO and EHOMO. A smaller gap signifies higher chemical reactivity and lower kinetic stability. |

| Electrophilicity Index | ω | A global reactivity descriptor that quantifies the electrophilic nature of a molecule. A higher value would correlate with a stronger alkylating ability. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive. |

| Chemical Potential | μ | Related to the escaping tendency of electrons from an equilibrium system. It influences the direction of charge transfer in a reaction. |

| Atomic Partial Charges | q | The distribution of electron density across the molecule. A significant positive partial charge on the carbon atom bonded to the bromine would indicate a prime site for nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, highlighting the likely sites of interaction. |

Note: The values in this table are conceptual and would need to be determined through specific computational calculations.

Correlation with Alkylating Activity and Mutagenicity

The primary biological phenomenon associated with this compound is its potential mutagenicity, which is a direct consequence of its reactivity as an alkylating agent. mybiosource.comnih.gov The correlation between the proposed molecular descriptors and this activity can be hypothesized as follows:

Electrophilicity and LUMO Energy : A lower ELUMO and a higher electrophilicity index (ω) would be expected to strongly correlate with increased alkylating reactivity. This is because the key step in its mechanism of action involves the attack of a biological nucleophile (such as a nitrogenous base in DNA) on an electrophilic center of the this compound molecule. drugs.comnih.gov The electron-withdrawing nature of the bromine atom and the urethane group likely creates a significant electrophilic character at the C-Br bond.

HOMO-LUMO Gap and Chemical Hardness : A smaller HOMO-LUMO gap (ΔE) and lower chemical hardness (η) would indicate higher reactivity. nih.gov For this compound, these descriptors would suggest a lower kinetic barrier for the alkylation reaction, leading to a more potent biological effect.

Partial Charges and MEP : The distribution of partial charges, particularly a high positive charge on the carbon atom attached to the bromine, would pinpoint it as the site of nucleophilic attack. The Molecular Electrostatic Potential (MEP) map would visually confirm this, showing a region of positive potential (electrophilic site) around the bromoethyl moiety. This localized electrophilicity is crucial for the molecule's ability to form covalent bonds with specific sites on DNA, leading to mutations.

Advanced Analytical Methodologies for N 2 Bromoethyl Urethane Characterization

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, different spectroscopic methods provide unique and complementary information about the molecular architecture and electronic properties of N-(2-Bromoethyl)urethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, etc.) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms. The spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the -CH₃ and a quartet for the -O-CH₂-), the two methylene (B1212753) groups of the bromoethyl fragment, and the N-H proton. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N, Br), and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, confirming the connectivity.

¹³C NMR spectroscopy provides information on the carbon skeleton. A distinct signal is expected for each unique carbon atom in the molecule, including the carbonyl carbon of the urethane (B1682113) group, the carbons of the ethyl group, and the carbons of the bromoethyl group. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish definitive structural assignments. A COSY spectrum reveals correlations between coupled protons (e.g., between the -CH₂-Br and -CH₂-N- protons), while an HSQC spectrum correlates each proton signal with its directly attached carbon atom. These experiments provide unambiguous proof of the molecular structure.

Predicted NMR Data for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.25 | Triplet (t) | -O-CH₂-CH₃ |

| ¹H | ~3.45 | Triplet (t) | -CH₂-Br |

| ¹H | ~3.60 | Quartet of Triplets (qt) | -N-CH₂ -CH₂-Br |

| ¹H | ~4.15 | Quartet (q) | -O-CH₂ -CH₃ |

| ¹H | ~5.10 | Broad Singlet (br s) | -NH - |

| ¹³C | ~14.5 | - | -O-CH₂-CH₃ |

| ¹³C | ~32.0 | - | -CH₂-Br |

| ¹³C | ~43.0 | - | -N-CH₂ -CH₂-Br |